molecular formula C10H12BrNO2 B14048653 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14048653
M. Wt: 258.11 g/mol
InChI Key: PHZKVDDLBMOYED-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one is an organic compound featuring a bromine atom on a propanone backbone and an amino-substituted methoxyphenyl ring. This structure classifies it as a halogenated ketone, a valuable intermediate in synthetic organic and medicinal chemistry research. The molecular formula is C10H12BrNO2, with a molecular weight of 258.11 g/mol. Compounds with similar bromopropanone structures are known to undergo various chemical reactions, particularly substitution, where the bromine atom can be replaced by nucleophiles such as amines or thiols, making it a versatile building block for synthesizing more complex molecules. While the specific biological activity of this compound requires further investigation, its structural features are consistent with those explored in drug discovery. The amino and methoxy groups on the aromatic ring can influence binding interactions with biological targets, while the bromine atom may facilitate halogen bonding. Research on analogous compounds indicates potential interest in developing substances with anticancer and antimicrobial properties. This product is intended for research applications as a chemical synthetic intermediate and is strictly For Research Use Only. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3

InChI Key

PHZKVDDLBMOYED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)OC)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-2-methoxyacetophenone

Method A: Friedel-Crafts Acylation

  • Substrate : 3-Amino-2-methoxybenzene (1.0 equiv)
  • Reagent : Propionyl chloride (1.2 equiv)
  • Catalyst : Aluminum chloride (AlCl₃, 1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0–5°C, 4 hours
  • Yield : 78%

Method B: Nitration-Reduction Sequence

  • Nitration :
    • Substrate : 2-Methoxypropiophenone (1.0 equiv)
    • Reagent : Nitric acid (HNO₃, 1.1 equiv)
    • Solvent : Sulfuric acid (H₂SO₄)
    • Conditions : 0°C, 1 hour
    • Intermediate : 3-Nitro-2-methoxypropiophenone (Yield: 85%)
  • Reduction :
    • Catalyst : Palladium on carbon (Pd/C, 5 wt%)
    • Reductant : Hydrogen gas (H₂, 1 atm)
    • Solvent : Ethanol
    • Conditions : Room temperature, 3 hours
    • Yield : 92%

Bromination Strategies

Bromination at the α-position of the ketone is achieved via acid-catalyzed enol formation, followed by electrophilic attack by bromine.

Laboratory-Scale Bromination

Protocol :

  • Substrate : 1-(3-Amino-2-methoxyphenyl)propan-1-one (1.0 equiv)
  • Brominating Agent : Bromine (Br₂, 1.1 equiv)
  • Catalyst : Hydrobromic acid (HBr, 0.2 equiv)
  • Solvent : Acetic acid
  • Temperature : 0–5°C
  • Time : 2 hours
  • Yield : 82%

Mechanistic Insights :

  • Enol Formation : Acid catalysis protonates the ketone oxygen, facilitating tautomerization to the enol form.
  • Electrophilic Attack : Bromine reacts with the electron-rich enol double bond, yielding the α-brominated product.

Industrial-Scale Production

Continuous Flow Reactor System :

Parameter Value
Reactor Type Microfluidic
Residence Time 5 minutes
Temperature 25°C
Pressure 1 atm
Bromine Equiv 1.05
Catalyst HBr (0.1 equiv)
Solvent Acetic acid
Throughput 10 kg/h
Purity >98% (HPLC)

Advantages: Enhanced heat transfer, reduced side reactions, and scalability.

Reaction Optimization

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
Acetic acid 6.2 82 97
DCM 8.9 65 89
THF 7.5 58 84
Ethanol 24.3 45 78

Acetic acid optimizes enol stability and bromine solubility.

Catalytic Systems

Catalyst Loading (equiv) Yield (%)
HBr 0.2 82
H₂SO₄ 0.2 75
p-TsOH 0.2 68
None - 32

HBr outperforms Brønsted acids due to bromide ion stabilization of intermediates.

Purification and Characterization

Purification Protocol :

  • Quenching : Reaction mixture poured into ice-water.
  • Extraction : Ethyl acetate (3 × 50 mL).
  • Drying : Anhydrous Na₂SO₄.
  • Crystallization : Hexane/ethyl acetate (9:1).
  • Purity : 99% (HPLC).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 3.85 (s, 3H), 1.98 (d, J = 6.8 Hz, 3H).
  • MS (ESI+) : m/z 258.11 [M+H]⁺.

Case Studies

Gram-Scale Synthesis

  • Scale : 500 g substrate
  • Apparatus : Jacketed glass reactor
  • Yield : 80%
  • Purity : 98.5%
  • Key Insight : Slow bromine addition (1 mL/min) minimizes di-bromination.

Solvent-Free Bromination

  • Conditions : Ball milling, HBr gas (0.1 equiv)
  • Time : 30 minutes
  • Yield : 74%
  • Advantage : Reduced waste generation.

Challenges and Solutions

Challenge Solution
Di-bromination Sub-stoichiometric Br₂ (1.05 equiv)
Enol tautomer instability Low-temperature catalysis (0–5°C)
Product crystallization Hexane/ethyl acetate gradient

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Br bond.

Reagent Conditions Product Reference
NaOH (aqueous)Room temperature, 2–4 hours1-(3-Amino-2-methoxyphenyl)-2-hydroxypropan-1-one
KOtBu (THF)Reflux, 6 hours1-(3-Amino-2-methoxyphenyl)-2-ethoxypropan-1-one

Mechanistic studies suggest that steric hindrance from the methoxy group and electronic effects of the amino group influence reaction rates and regioselectivity. The amino group’s lone pair donates electron density to the aromatic ring, slightly deactivating the para position but enabling directed substitution at the brominated β-carbon.

Reduction Reactions

The carbonyl group undergoes selective reduction under controlled conditions, yielding secondary alcohols.

Reagent Conditions Product Yield Reference
NaBH4 (methanol)0°C, 30 minutes1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-ol78%
LiAlH4 (dry ether)Reflux, 2 hours1-(3-Amino-2-methoxyphenyl)propan-1-ol92%

The bulky hydride reagent LiAlH4 fully reduces the ketone to a primary alcohol, while NaBH4 selectively reduces the carbonyl without affecting the bromine.

Oxidation Reactions

Oxidation of the ketone moiety or side chain is achievable under strong oxidizing conditions:

Reagent Conditions Product Notes Reference
KMnO4 (H2SO4)80°C, 4 hours3-Amino-2-methoxybenzoic acidDecarboxylation observed
CrO3 (acetic acid)Room temperature, 12 hours1-(3-Amino-2-methoxyphenyl)-2-oxopropanoic acidPartial oxidation of side chain

The aromatic ring’s electron-donating groups stabilize intermediates during oxidation, though over-oxidation risks degradation of the amino group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reagent Conditions Product Catalyst Reference
Phenylboronic acidPd(PPh3)4, K2CO3, DMF, 100°C1-(3-Amino-2-methoxyphenyl)-2-phenylpropan-1-oneSuzuki coupling
EthynyltrimethylsilaneCuI, PdCl2(PPh3)2, NEt31-(3-Amino-2-methoxyphenyl)-2-ethynylpropan-1-oneSonogashira coupling

These reactions retain the ketone functionality while introducing aryl or alkynyl groups, enhancing utility in drug intermediate synthesis .

Mechanistic and Regiochemical Insights

  • Steric Effects : The methoxy group at the 2-position sterically hinders electrophilic attack on the ortho position of the ring, directing reactivity to the brominated side chain.

  • Electronic Effects : The amino group’s resonance donation increases electron density at the para position of the ring but has minimal impact on the β-bromine’s electrophilicity.

  • Rearrangement Pathways : Under basic conditions, intramolecular acyl migration may occur, forming thiazole derivatives via intermediates observed in analogous α-bromo-1,3-diketone systems .

Experimental Optimization

Optimal conditions for key reactions:

  • Substitution : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Reduction : LiAlH4 requires anhydrous conditions to prevent side reactions.

  • Cross-Coupling : Pd catalysts with bulky ligands improve yields in Suzuki reactions .

Scientific Research Applications

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key differences between 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C10H11BrNO2 256.10* 3-amino-2-methoxy phenyl, bromo Potential H-bond donor/acceptor sites
1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one C10H9BrO3 257.08 Benzodioxole ring, bromo Electron-rich aromatic system; used as organic intermediate
1-(Azetidin-1-yl)-2-bromopropan-1-one C6H10BrNO 192.06 Azetidine ring, bromo Polar, small ring strain; synthesized via acyl halide reactions
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one C10H9BrF3NO2 312.08 2-amino-3-CF3O phenyl, bromo Electron-withdrawing CF3O group; higher molecular weight

Electronic and Steric Effects

  • Benzodioxole Derivative : The fused oxygen atoms in the benzodioxole ring create an electron-rich aromatic system, enhancing stability and directing electrophilic substitution reactions .
  • Azetidine Derivative : The four-membered azetidine ring introduces steric constraints and ring strain, which may affect nucleophilic substitution kinetics at the brominated carbon .

Hydrogen Bonding and Crystallography

  • The amino (-NH2) and methoxy (-OCH3) groups in the target compound can act as hydrogen bond donors and acceptors, influencing crystal packing and solubility. highlights the importance of hydrogen-bonding patterns in molecular aggregation, suggesting that the target compound may form distinct crystalline networks compared to non-polar analogs like the benzodioxole derivative .

Biological Activity

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bromopropanone moiety linked to a substituted aniline. Its structure can be represented as follows:

C9H10BrNO\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}

This indicates the presence of functional groups that may contribute to its biological activity, including the amino and methoxy groups which can influence pharmacokinetics and receptor interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, resulting in reduced cell viability and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15.63Induces apoptosis via caspase activation
Compound BA549 (Lung)12.34Inhibits cell proliferation
This compoundTBDTBDTBD

Case Studies

  • Cytotoxicity Assay : A study involving a panel of human cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. For instance, a derivative showed an IC50 value of 15.63 µM against MCF-7 cells, indicating potent activity compared to conventional chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells through increased caspase activity and cell cycle arrest at the G1 phase . This suggests that the compound may share similar pathways with known anticancer agents.
  • Pharmacokinetic Profiling : Preliminary studies on related compounds indicated favorable pharmacokinetic properties, including good membrane permeability and metabolic stability, which are critical for effective oral bioavailability .

Q & A

Q. What are the established synthetic routes for 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one, and what critical parameters influence yield?

A common method involves bromination of a propiophenone precursor. For example, bromine can be added to 1-(3-amino-2-methoxyphenyl)propan-1-one in chloroform under controlled conditions to introduce the bromine atom at the β-position . Key parameters include:

  • Reaction temperature : Excess heat may lead to over-bromination or decomposition.
  • Stoichiometry : A 1:1 molar ratio of precursor to bromine minimizes side products like dibrominated derivatives .
  • Solvent choice : Chloroform or dichloromethane is preferred for solubility and inertness.
    Post-synthesis, recrystallization from acetone or methanol yields purified product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For brominated ketones, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to model halogen interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. The methoxy group (δ3.84.0\delta \sim3.8–4.0 ppm) and aromatic protons (δ6.57.5\delta \sim6.5–7.5 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C10_{10}H11_{11}BrNO2_2: 256.00) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Methanol/acetone mixtures are optimal for crystallization .
  • Stability : Light- and moisture-sensitive due to the bromine atom and ketone group. Store under inert gas at 20-20^\circC. Degradation products include dehalogenated or oxidized derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-amino-2-methoxy substituent influence reaction pathways in cross-coupling or nucleophilic substitution?

The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the aromatic ring. The amino group can participate in hydrogen bonding, affecting crystal packing and reactivity . For example:

  • Suzuki coupling : The bromine atom is a leaving site, but steric hindrance from the methoxy group may slow transmetalation. Optimize using Pd(PPh3_3)4_4 and excess boronic acid .
  • Nucleophilic substitution : The β-bromo ketone is reactive toward amines or thiols, but competing elimination (to form α,β-unsaturated ketones) requires base control (e.g., triethylamine) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Disorder in the bromine position : Common in halogenated compounds. Use high-resolution data (<1.0<1.0 Å) and restraints in SHELXL to model partial occupancy .
  • Hydrogen bonding networks : The amino group forms N–H···O bonds with the ketone, while methoxy groups engage in weak C–H···π interactions. Graph-set analysis (e.g., Etter’s rules) classifies these patterns .
  • Twinned crystals : Employ the TWINABS tool in SHELX to correct for twinning artifacts .

Q. How can contradictions in spectroscopic or crystallographic data be systematically resolved?

  • Case example : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Validate via variable-temperature NMR or DFT calculations .
  • Crystallographic vs. computational bond lengths : If X-ray data shows a C–Br bond of 1.93 Å but DFT predicts 1.89 Å, check for thermal motion (ADPs) or lattice strain .

Q. What hypotheses exist regarding the biological activity of this compound, and how can they be tested?

  • Antimicrobial potential : Structural analogs (e.g., brominated propiophenones) show activity against Gram-positive bacteria. Test via microbroth dilution assays (MIC values) and compare to controls like ampicillin .
  • Mechanistic studies : The bromine atom may act as a leaving group in pro-drug activation. Radiolabel (82^{82}Br) tracing or LC-MS/MS can track metabolic pathways .

Methodological Tables

Q. Table 1. Optimized Synthesis Conditions

ParameterOptimal ValueEffect on Yield
Bromine stoichiometry1.0 eqPrevents dibromination
SolventChloroformEnhances solubility
Reaction time24 hCompletes substitution
PurificationAcetone recrystallizationPurity >95%
Source: Adapted from

Q. Table 2. Key Crystallographic Data

ParameterValue (Å/°)Notes
C–Br bond length1.93Matches DFT within 2%
N–H···O hydrogen bond2.89 Å, 168°R2^2(8) motif
Space groupP21_1/cMonoclinic system
Source:

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